CGP 31358 is classified under the category of heterocyclic compounds with nitrogen atoms in the ring structure. Its molecular formula is and it is often studied for its pharmacological properties related to neurotransmitter modulation. The compound is sourced from various chemical databases, including PubChem and BenchChem, which provide detailed descriptions and data on its synthesis, properties, and applications .
The synthesis of CGP 31358 typically involves multi-step organic reactions that can be derived from simpler precursors. One common method includes the use of specific alkaloids as starting materials. The formation of the methylenedioxy bridge in the molecular structure is often catalyzed by enzymes such as cytochrome P450 enzymes, which exhibit high regiospecificity for the substrate involved.
CGP 31358 has a complex molecular structure characterized by a decahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin framework.
CGP 31358 participates in various chemical reactions primarily involving its interactions with neurotransmitter receptors.
The mechanism of action of CGP 31358 primarily revolves around its antagonistic effects on the N-Methyl-D-Aspartate receptor.
Research has shown that CGP 31358 can effectively alter synaptic transmission in experimental models, supporting its role as a therapeutic agent .
CGP 31358 exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to characterize CGP 31358's purity and structural integrity .
Glutamate, the primary excitatory neurotransmitter in mammals, activates ionotropic NMDA receptors to regulate calcium influx and synaptic signaling. These receptors are heteromeric complexes comprising glycine-binding GluN1 subunits and glutamate-binding GluN2 subunits. The receptor's functionality depends on dual agonist binding (glutamate and glycine) and relief of magnesium blockade upon membrane depolarization [7] [9]. Dysregulation of NMDA receptors underpins neuropathological processes, including excitotoxicity in Parkinson’s disease and stroke, highlighting the need for targeted modulators [7].
CGP 31358 distinguishes itself by binding to a novel allosteric site on the NMDA receptor complex. This site is coupled to both the transmitter recognition site and the ion channel domain, enabling bidirectional modulation of receptor activity. Key characteristics include:
Table 1: Neurotransmitter Systems Modulated by NMDA Receptor Subunits
Receptor Domain | Endogenous Ligand | Synthetic Modulators | CGP 31358 Activity |
---|---|---|---|
Glutamate recognition site | Glutamate | APV, CPP | Inhibits L-[³H]glutamate binding |
Channel pore domain | - | MK-801, phencyclidine | Inhibits [³H]MK-801 binding |
Glycine co-agonist site | Glycine | DCKA, 7-CKA | No effect |
Polyamine site | Spermine | Ifenprodil | No effect |
This pharmacodynamic profile positions CGP 31358 as a tool for dissecting conformational states of the NMDA receptor during gating and desensitization [1] [9].
CGP 31358 emerged from systematic efforts to develop anticonvulsants targeting excitatory neurotransmission. Initial studies in the late 1980s characterized its chemical structure as a triazole derivative (molecular weight: 370.83 g/mol; CAS: 125652-47-3) and evaluated its receptor interactions using radioligand displacement assays [4] [6].
Key Research Milestones:
Table 2: Binding Affinities of CGP 31358 at the NMDA Receptor Complex
Radioligand Target | CGP 31358 Inhibition | Hill Coefficient | Proposed Mechanism |
---|---|---|---|
L-[³H]Glutamate site | Yes | 1.4–1.7 | Allosteric suppression of agonist affinity |
[³H]MK-801 channel site | Yes | 1.2–1.5 | Stabilization of closed-channel state |
[³H]Glycine site | No | - | No interaction |
The compound’s designation as a "new chemical entity" underscored its value in mapping receptor topology. Subsequent derivatives (e.g., CGP 37849) retained NMDA affinity but exhibited improved oral bioavailability, validating the triazole scaffold for neuropharmacological development [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7